molecular formula C7H8BFO2S B1343225 3-Fluoro-4-(methylthio)phenylboronic acid CAS No. 221030-80-4

3-Fluoro-4-(methylthio)phenylboronic acid

Cat. No. B1343225
M. Wt: 186.02 g/mol
InChI Key: CNDNUZUKUGDDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylthio)phenylboronic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers, given the presence of a phenylboronic acid moiety and a sulfur-containing substituent. While the papers do not directly discuss 3-Fluoro-4-(methylthio)phenylboronic acid, they provide insights into the behavior of similar compounds which can be extrapolated to hypothesize about the properties and reactivity of 3-Fluoro-4-(methylthio)phenylboronic acid.

Synthesis Analysis

The synthesis of compounds similar to 3-Fluoro-4-(methylthio)phenylboronic acid can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst involves the introduction of boronic acid groups to the aromatic ring, which is a common step in synthesizing phenylboronic acids . The synthesis of difluoro(phenylthio)methylation compounds involves the use of bromodifluoro(phenylthio)methane and silver hexafluoroantimonate, indicating that halogenated reagents and metal catalysts or activators might be involved in the synthesis of 3-Fluoro-4-(methylthio)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(methylthio)phenylboronic acid would include a phenyl ring with a boronic acid group and a methylthio substituent. The presence of fluorine and sulfur atoms would influence the electronic distribution in the molecule. For example, the fluorine atom would be expected to withdraw electron density through its high electronegativity, while the methylthio group would be electron-donating due to the presence of sulfur, which can have implications for the reactivity of the boronic acid .

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions, particularly in the formation of boronate complexes and Suzuki coupling reactions. The ortho-substituent in phenylboronic acids, such as the methylthio group in 3-Fluoro-4-(methylthio)phenylboronic acid, can influence the reactivity and selectivity of these reactions . Additionally, the presence of a fluorine atom could affect the stability of intermediates and the overall reaction pathway, as seen in the generation and reactivity of α-fluorocarbocations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(methylthio)phenylboronic acid would be influenced by its functional groups. The boronic acid group is known to be susceptible to changes in pH, forming boronate esters under certain conditions. The fluorine and sulfur atoms would affect the compound's polarity, boiling point, and solubility. The electronic effects of these substituents could also impact the acidity of the boronic acid and its ability to form complexes with diols or amines .

Scientific Research Applications

1. Applications in Glucose Sensing

Bao et al. (2021) explored the use of 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) for enzyme-free glucose sensing in physiological conditions. The study demonstrated the potential of this compound in glucose recognition and sensing applications (Bao et al., 2021).

2. Role in Synthesis Processes

Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain materials, where fluoro-containing phenylboronic acids were used in cross-coupling reactions (Qiu et al., 2009).

3. Influence on Adsorption Mechanisms

Piergies et al. (2013) conducted spectroscopic studies on fluoro and formyl analogues of phenylboronic acids, including 3-fluorophenylboronic acid. The study provided insights into how substituents like fluorine impact the adsorption modes of these compounds (Piergies et al., 2013).

4. Optical Modulation Applications

Mu et al. (2012) explored the use of phenyl boronic acids, including fluorine-substituted variants, for optical modulation in carbon nanotubes. This research highlighted the role of such compounds in developing advanced materials with specific optical properties (Mu et al., 2012).

5. Structural and Biological Studies

Adamczyk-Woźniak et al. (2013) described the synthesis of fluorine analogs of bisbenzoxaboroles and their phenylboronic acids. These compounds, including those with fluorine substituents, displayed unique molecular architectures, which were determined by X-ray measurements, indicating their potential in structural and biological studies (Adamczyk-Woźniak et al., 2013).

6. Impact on Fluorine Substituents

Gozdaldalik et al. (2017) examined the influence of fluorine substituents on the properties of phenylboronic compounds. They discussed how the electron-withdrawing character of fluorine atoms affects the acidity, stability, and structures of these compounds in various applications (Gozdalik et al., 2017).

7. Development of Organoboron Compounds

Jańczyk et al. (2012) developed organoboron compounds, including those with fluoro-substituents, as Lewis acid receptors for fluoride anions. This study indicates the potential use of fluoro-substituted phenylboronic acids in sensing and analytical applications (Jańczyk et al., 2012).

8. Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) explored the synthesis of fluorine-bearing heterocyclic compounds using fluoroacrylic building blocks, demonstrating the role of fluoro-substituted phenylboronic acids in creating complex organic structures (Shi et al., 1996).

Safety And Hazards

Future Directions

The future directions for the use of 3-Fluoro-4-(methylthio)phenylboronic acid are not explicitly mentioned in the search results. However, boronic acids are valuable tools in organic synthesis and medicinal chemistry, suggesting potential future applications in these areas2.


properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDNUZUKUGDDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620307
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(methylthio)phenylboronic acid

CAS RN

221030-80-4
Record name [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-fluorothioanisole (0.5 g, 22.6 mmol) in dry THF (20 mL) was chilled to −78° C. under a nitrogen atmosphere. The reaction mixture was treated with 1.6 M n-butyllithium in hexanes (1.7 mL, 27.1 mmol), and the mixture was warmed to −40° C. where it was maintained for 0.5 hours. The reaction mixture was then chilled to −78° C. and three equivalents of triisopropyl borate (1.56 mL, 67.8 mmol) were added. The reaction mixture was allowed to warm to room temperature and stirred for 1.5 hours. At this point, 10% aqueous KOH (200 mL, 360 mmol) was added and the mixture was stirred overnight at room temperature. The reaction mixture was then poured into an ice/concentrated HCl mixture with stirring to yield a white precipitate. This solid was dried in a vacuum oven (65° C., 29 in Hg) overnight to provide the title compound (yield: 0.22 g; 52.4%). 1H NMR (300 MHz, DMSO-d6) δ 2.48 (s, 3H), 7.31 (t, J=9 Hz, 1H), 7.49 (dd, J=12 Hz, 1.5 Hz, 1H) 7.54 (dd, J=9 Hz, 1.5 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
52.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(methylthio)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(methylthio)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-(methylthio)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-(methylthio)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-(methylthio)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-(methylthio)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.